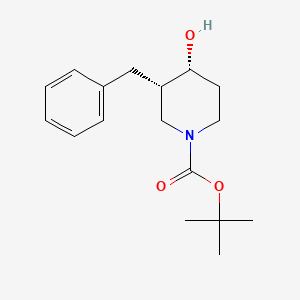
cis-3-bencil-4-hidroxipiperidin-1-carboxilato de terc-butilo
Descripción general
Descripción
“Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate” is a chemical compound . It is also known as “1-Boc-4-piperidinol” or “tert-Butyl 4-hydroxy-1-piperidinecarboxylate” and has the empirical formula C10H19NO3 . It is used in scientific research and has potential applications in drug discovery, synthesis, and medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, “tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate” and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give “tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates” (cis isomers) in quantitative yield .Molecular Structure Analysis
The molecular weight of “cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate” is 201.26 . The SMILES string representation of the molecule isCC(C)(C)OC(=O)N1CCC(O)CC1 . Physical and Chemical Properties Analysis
The melting point of a similar compound, “1-Boc-4-hydroxypiperidine”, is 61-65°C . The compound is solid at room temperature .Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del “cis-3-bencil-4-hidroxipiperidin-1-carboxilato de terc-butilo”
This compound: es un compuesto químico con aplicaciones potenciales en varios campos de la investigación científica. A continuación se presenta un análisis detallado de sus aplicaciones únicas, cada una dentro de su propia sección dedicada.
Síntesis de compuestos biológicamente activos
Este compuesto sirve como precursor en la síntesis de moléculas biológicamente activas. Su estructura es versátil para modificaciones que pueden conducir a la creación de nuevos agentes farmacológicamente activos . La presencia del anillo piperidina lo convierte en un punto de partida valioso para la síntesis de compuestos con posibles propiedades antiinflamatorias y analgésicas.
Síntesis de ligandos quirales
La naturaleza quiral del This compound permite su uso en la síntesis de ligandos quirales. Estos ligandos son cruciales para la catálisis asimétrica, que es fundamental en la producción de fármacos enantioméricamente puros .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .
Cellular Effects
Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling events . Additionally, it can affect the expression of specific genes, thereby influencing cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecules, thereby altering their function . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and dysfunction . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may preferentially accumulate in specific tissues or organelles .
Subcellular Localization
Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
tert-butyl (3S,4R)-3-benzyl-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJKJIHCHLRYJJ-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



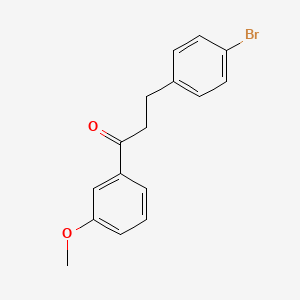
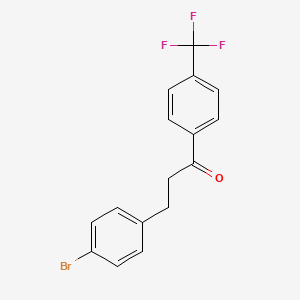
![6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1532439.png)

![5-Bromo-6'-methyl-[2,2']bipyridinyl](/img/structure/B1532443.png)


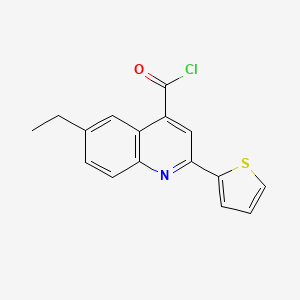
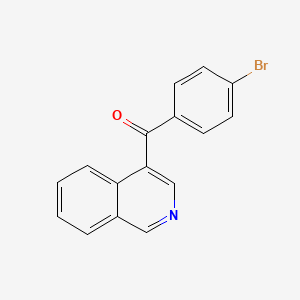



![1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine](/img/structure/B1532458.png)
